2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Lipophilicity Drug-likeness CNS penetration

SAR inconsistency from unsubstituted phenethylamines undermines CNS lead optimization. This 2-CF₃/5-F phenethylamine HCl resolves metabolic instability: the 5-fluoro substituent blocks para-hydroxylation, while the 2-trifluoromethyl group enhances target residency. • XLogP3 2.2 & TPSA 26 Ų enable passive BBB penetration for CNS programs • Five H-bond acceptors support halogen bonding in kinase/bromodomain screens • ≥95% purity HCl salt ensures consistent DMSO/aqueous solubility for fragment libraries (0.5-2 mM) • MW ~243.6 g/mol meets fragment criteria; avoids liquid handling issues of the free base

Molecular Formula C9H10ClF4N
Molecular Weight 243.63 g/mol
Cat. No. B13623362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Molecular FormulaC9H10ClF4N
Molecular Weight243.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCN)C(F)(F)F.Cl
InChIInChI=1S/C9H9F4N.ClH/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14;/h1-2,5H,3-4,14H2;1H
InChIKeyBAIOOLGMJMSZCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(trifluoromethyl)phenethylamine HCl: Core Identity & Procurement


2-[5-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a fluorinated phenethylamine derivative defined by concurrent electron‑withdrawing substitution at the 2‑position (trifluoromethyl) and the 5‑position (fluoro) on the phenyl ring [1]. The free base (CAS 910397‑18‑1) possesses a computed XLogP3 of 2.2, a topological polar surface area of 26 Ų, and five hydrogen‑bond acceptor atoms—features that inform its utility as a lipophilic, metabolically resilient primary amine building block [1]. The hydrochloride salt (CAS 2727074‑34‑0) is the preferred solid form for controlled dosing, aqueous solubility, and long‑term storage in research supply chains.

Dual-Substituted Fluorinated Core
Combined 2-CF₃ and 5-F substitution tunes lipophilicity and metabolic resilience for CNS and cell-permeable probe design.
Hydrochloride Salt for Solid Handling
Preferred solid form ensures accurate gravimetric dispensing, reduced volatility loss, and long-term storage stability.
Minimal Rotatable Bonds
Only 2 rotatable bonds – supports high ligand efficiency and facilitates protein–ligand co-crystallization in structure-based campaigns.

5-Fluoro-2-(trifluoromethyl)phenethylamine HCl: Irreplaceability


In‑class phenethylamine analogs differ markedly in substitution pattern; the combined 2‑CF₃ and 5‑F motif uniquely modulates ring electronics and metabolic vulnerability relative to mono‑substituted or ring‑unsubstituted variants [1]. Empirical data in BindingDB confirm that even closely related fluorinated phenethylamines can exhibit >100‑fold differences in target‑engagement potency [2]. Consequently, substituting 2‑[5‑fluoro‑2‑(trifluoromethyl)phenyl]ethan‑1‑amine hydrochloride with a simpler phenethylamine without these precise substituents may alter lipophilicity, hydrogen‑bond acceptor count, and metabolic oxidation profiles, undermining SAR reproducibility, pharmacokinetic predictions, and downstream functional assay consistency.

Substitution Pattern

Unsubstituted or mono-substituted phenethylamines lack the combined 2-CF₃/5-F motif; SAR and target engagement may not transfer.

Potency Shift

Closely related fluorinated analogs can exhibit pronounced potency differences in binding assays, undermining reproducible pharmacology.

Metabolic Profile

Without the 5-fluoro block, para-hydroxylation rates increase, altering intrinsic clearance and in vivo exposure predictions.

5-Fluoro-2-(trifluoromethyl)phenethylamine HCl vs. Comparators: Quantitative Evidence


Enhanced Lipophilicity Over Parent Phenethylamine

The target compound exhibits a computed XLogP3 of 2.2, substantially higher than the unsubstituted phenethylamine free base (XLogP3 ≈ 0.93) [1]. This ~1.27 log unit increase reflects the combined hydrophobic contributions of the 2‑trifluoromethyl and 5‑fluoro substituents, placing the compound within a more favorable lipophilicity range for passive membrane permeability and central nervous system exposure potential.

Lipophilicity Gain
Reported
XLogP3 = 2.2
vs. 0.93 (parent)
Supports membrane permeability design
Computed property; in vitro validation advised
Lipophilicity Drug-likeness CNS penetration

Enhanced H-Bond Acceptor Capacity vs. Mono-Substituted Analogs

With five computed hydrogen‑bond acceptors (four fluorine atoms plus the primary amine lone pair), the target compound offers greater capacity for directional intermolecular interactions than 2‑(trifluoromethyl)phenethylamine (four acceptors, lacking the 5‑F) or 5‑fluoro‑2‑methylphenethylamine (two acceptors) [1]. This difference can translate into measurably distinct binding‑pocket occupancy and ligand‑efficiency metrics in medicinal chemistry campaigns.

H-Bond Acceptor Count
Class-level
HBA = 5
vs. 4 and 2 analogs
May enhance target-site interactions
Computed; binding confirmation needed
Hydrogen bonding Target engagement Molecular recognition

Hydrochloride Salt Form: Advantages Over Free Base

The hydrochloride salt (MW ≈ 243.6 g/mol) is supplied as a crystalline solid with typical purity ≥95 %, whereas the free base (MW 207.17 g/mol) is a liquid or low‑melting solid at ambient temperature [1]. Salt formation increases molecular weight by ~17.6 % and raises the predicted melting point, enabling more accurate gravimetric dispensing, reduced volatility‑driven mass loss, and improved long‑term storage stability.

Salt Form Handling
Head-to-head
Crystalline solid, ≥95% purity
vs. liquid free base
Enables accurate dispensing and storage
Critical for quantitative dosing workflows
Solid‑state properties Formulation Compound management

Metabolic Shielding via 5-Fluoro Substitution

Fluorine substitution at the 5‑position of the aromatic ring is a well‑established strategy to block cytochrome P450‑mediated para‑hydroxylation, a primary metabolic route for unsubstituted phenethylamines [1][2]. While direct microsomal stability data for this exact compound are not publicly available at the time of writing, extensive literature on analogous fluorinated phenethylamines demonstrates that 5‑fluoro substitution consistently reduces intrinsic clearance in human liver microsomes by ≥50 % relative to the non‑fluorinated parent [2]. This class‑level metabolic shielding complements the electron‑withdrawing effect of the 2‑CF₃ group to further stabilize the ring against oxidative degradation.

Metabolic Shielding
Class-level
5-F blocks para-hydroxylation
May reduce intrinsic clearance (class-level estimate)
Direct microsomal data pending
Metabolic stability CYP oxidation Pharmacokinetics

Rotatable Bond Economy vs. Extended-Chain Analogs

The target compound possesses only two rotatable bonds (the ethylamine side chain), identical to the minimal phenethylamine scaffold [1]. In contrast, commonly employed building blocks such as 3‑[5‑fluoro‑2‑(trifluoromethyl)phenyl]propan‑1‑amine introduce one additional rotatable bond, increasing the conformational entropy penalty upon binding. Maintaining the shortest possible linker between the aromatic core and the primary amine preserves maximal ligand efficiency and reduces the number of low‑energy conformers that must be sampled for target engagement.

Rotatable Bonds
Class-level
2 rotatable bonds
vs. 3–4+ for extended analogs
Favors ligand efficiency in fragment design
Computed property
Conformational restriction Ligand efficiency Entropic penalty

Top Applications of 5-Fluoro-2-(trifluoromethyl)phenethylamine HCl


CNS-Penetrant Probe & Lead Synthesis

With an XLogP3 of 2.2 and a low TPSA of 26 Ų, the compound is well‑positioned as a primary amine building block for central nervous system (CNS) drug discovery programs where passive blood–brain barrier permeability is required. Medicinal chemistry teams targeting GPCRs, ion channels, or neurotransmitter transporters can install this fluorinated phenethylamine core early in the synthetic route, leveraging the 5‑fluoro substituent to block metabolic para‑hydroxylation and the 2‑trifluoromethyl group to enhance target‑site residency time through hydrophobic contacts [1].

Kinase & Epigenetic Inhibitor Scaffold Decoration

The five hydrogen‑bond acceptor atoms on this scaffold—particularly the four aryl‑fluorine atoms—enable halogen‑bonding interactions with backbone carbonyls in kinase hinge regions and bromodomain acetyl‑lysine binding pockets. The hydrochloride salt’s solid‑state purity (≥95 %) supports accurate stoichiometric coupling to heterocyclic warheads via reductive amination or amide bond formation, minimizing purification burdens in parallel library synthesis [1].

Neglected Disease & Anti-Infective Lead Optimization

Fluorinated phenethylamine intermediates have been employed in the synthesis of anti‑cancer and anti‑inflammatory heterocyclic frameworks, as noted in recent synthetic methodology studies [2]. The metabolic shielding conferred by the 2‑CF₃/5‑F combination is particularly valuable in anti‑infective programs (e.g., antimalarial, antitubercular) where host‑mediated oxidative clearance is a primary cause of compound attrition; incorporating this building block at the hit‑to‑lead stage can improve microsomal half‑life without necessitating additional blocking‑group chemistry.

Fragment-Based Drug Discovery Library Expansion

With only two rotatable bonds and a molecular weight of ~243.6 g/mol (salt form), this compound meets fragment‑library criteria (MW < 300, rotatable bonds ≤ 3). Its balanced lipophilicity and five hydrogen‑bond acceptors provide a versatile recognition profile for screening against diverse protein targets. Procurement of the hydrochloride salt ensures consistent solubility in aqueous buffer systems (e.g., PBS, HEPES) at fragment screening concentrations (typically 0.5–2 mM), avoiding the DMSO‑only solubility limitations frequently encountered with neutral phenethylamine liquids [1].

Application
Selection Property
Validation Focus
CNS Probe & Lead Synthesis
Lipophilicity–TPSA balance
BBB permeability assay (PAMPA / cell model)
Kinase & Epigenetic Scaffold Decoration
Halogen-bond acceptor capacity
Target engagement & selectivity profiling
Anti-Infective Lead Optimization
Pre-installed metabolic blocking group
Microsomal stability & metabolite ID
Fragment-Based Library Expansion
Low rotatable bond count, salt solubility
Aqueous buffer solubility & crystallography
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